![molecular formula C20H21N3O2 B7713315 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide](/img/structure/B7713315.png)
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide typically involves the reaction of 3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then reacted with 2-methylpropylbenzoyl chloride under basic conditions to yield the desired oxadiazole compound. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its bioisosteric properties and ability to interact with various biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 2-(1,2,4-oxadiazol-5-yl)anilines and other substituted oxadiazoles.
Benzamides: Compounds like N-(2-methylpropyl)benzamide and other benzamide derivatives.
Uniqueness
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-9-4-5-10-17(16)20-22-18(23-25-20)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBCVKKSFKSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
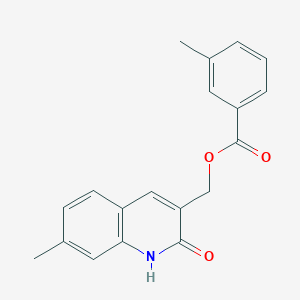
![3-CHLORO-N-[7-METHYL-1-(2-METHYLPROPYL)-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL]BENZAMIDE](/img/structure/B7713261.png)
![N-{1-Butyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide](/img/structure/B7713274.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7713281.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7713286.png)
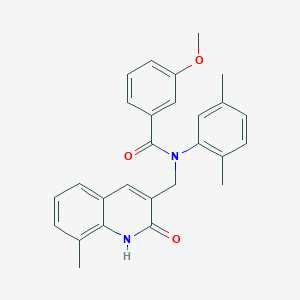
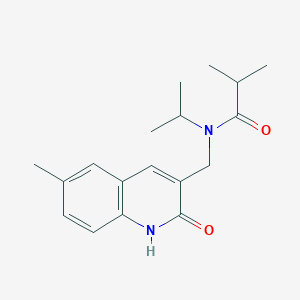
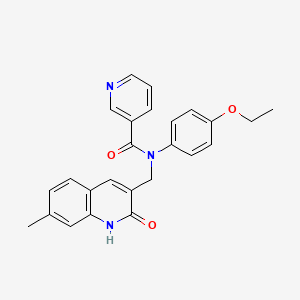
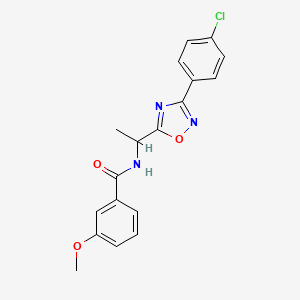
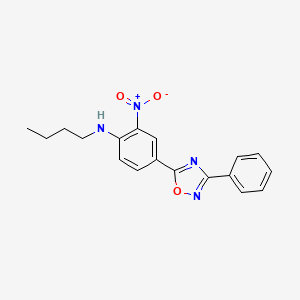
![N-(3,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7713325.png)
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7713331.png)
